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Compound of Interest

Compound Name: 251-NBMD hydrochloride

Cat. No.: B591324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of 251-NBMD hydrochloride (also
known as Cimbi-29). The information presented herein is intended for an audience with a
strong background in chemistry, pharmacology, and molecular biology.

Introduction

251-NBMD hydrochloride is a potent and selective partial agonist for the serotonin 5-HTza
receptor.[1] It is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the
addition of an N-(2,3-methylenedioxybenzyl) group to the amine.[2][3][4] This structural
modification significantly enhances its affinity and functional activity at the 5-HT2a receptor
compared to its parent compound, 2C-1.[2][3][4] Discovered in 2006 by a team at Purdue
University led by David Nichols, 25I-NBMD has become a valuable research tool for
investigating the structure and function of the 5-HT2a receptor.[1]

Chemical Structure and Physicochemical Properties

251-NBMD hydrochloride is the hydrochloride salt of N-(benzo[d][2][5]dioxol-4-ylmethyl)-2-(4-
iodo-2,5-dimethoxyphenyl)ethanamine.[3] The addition of the hydrochloride salt improves the
compound's stability and handling for research purposes.[2]
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Table 1: Physicochemical Properties of 251-NBMD Hydrochloride

Property Value Source

N-(1,3-benzodioxol-4-
Imethyl)-2-(4-iodo-2,5-

IUPAC Name y' Y2 )
dimethoxyphenyl)ethanamine;
hydrochloride

Synonyms Cimbi-29, NBMD-2C-I [1]

CAS Number 1539266-14-2 [3]

Molecular Formula

C18H20INOa4 « HCI

[3]

Molecular Weight 477.7 g/mol [3]

Purity >98% [3114]

Appearance Crystalline solid [3][4]
DMF: 30 mg/ml, DMSO: 30

N mg/ml, Ethanol: 20 mg/ml,

Solubility [3]
DMF:PBS (pH 7.2) (1:1): 0.5
mg/ml

Amax 204, 235, 294 nm [3]
COC1=CC(=C(C=C1CCNcCC2

SMILES [3]
=C3C(=CC=C2)0C03)0C).Cl
InChl=1S/C18H20INO4.CIH/c1
-21-16-9-14(19)17(22-2)8-

InChl 12(16)6-7-20-10-13-4-3-5-15- [3]

18(13)24-11-23-15;/h3-5,8-
9,20H,6-7,10-11H2,1-2H3;1H

Pharmacological Properties

251-NBMD is a high-affinity partial agonist at the human 5-HTza receptor.[1] Its pharmacological

activity is primarily mediated through its interaction with this receptor subtype.
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Table 2: Receptor Binding Affinity and Functional Activity of 25I-NBMD

Parameter Receptor Value Source

Binding Affinity (Ki) Human 5-HTza 0.049 nM [1]

Functional Activity
(ECso)

Human 5-HT2a 8.2 nM [2][3][4]

Signaling Pathway

As an agonist at the 5-HT2a receptor, 251-NBMD hydrochloride activates the Gg/G11 signaling
cascade. This G protein-coupled receptor (GPCR) pathway leads to the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into two secondary messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG). IPs
stimulates the release of intracellular calcium (Caz*) from the endoplasmic reticulum, while
DAG activates protein kinase C (PKC).

Extracellular Space Plasma Membrane

25/-NBMD. Binds oy, FPNSHOMR  Acivaics @ PETCIN Phospholipase C D

Click to download full resolution via product page
5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize 25I-
NBMD hydrochloride.

Synthesis of 25|-NBMD Hydrochloride
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The synthesis of 25I-NBMD is typically achieved through a reductive amination process.[2]

Materials:

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

Benzo[d][2][5]dioxole-4-carbaldehyde

Sodium borohydride (NaBHa4) or sodium cyanoborohydride (NaCNBHs)

Ethanol

Hydrochloric acid (for salt formation)

Procedure:

Dissolve 2C-I and benzo[d][2][5]dioxole-4-carbaldehyde in ethanol.

 Stir the mixture at room temperature to allow for the formation of the intermediate imine
(Schiff base).

o Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.

» Continue stirring until the reduction of the imine to the secondary amine is complete.

e Quench the reaction and remove the solvent under reduced pressure.

» Purify the resulting 251-NBMD freebase using appropriate chromatographic techniques.

e Dissolve the purified freebase in a suitable solvent and treat with hydrochloric acid to
precipitate 251-NBMD hydrochloride.

o Collect the precipitate by filtration and dry to yield the final product.

Radioligand Binding Assay for 5-HT2a Receptor Affinity
(Ki)
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The binding affinity of 251-NBMD for the 5-HT2a receptor is determined using a competitive
radioligand binding assay. The following is a general protocol based on standard methods.

Materials:

o Cell membranes expressing the human 5-HTza receptor (e.g., from CHO-K1 or HEK293
cells)

e Radioligand (e.g., [3H]ketanserin or [2°]]DOI)

o 25I-NBMD hydrochloride (unlabeled competitor)

e Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4)
e Wash buffer (ice-cold)

o 96-well filter plates

« Scintillation cocktail

o Microplate scintillation counter
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Preparation
Prepare cell membranes | Prepare serial dilutions __| Prepare radioligand solution
with 5-HT2A receptors of 251-NBMD (competitor) (e.g., [3H]ketanserin)
Incubation

Add membranes, radioligand,
and competitor to 96-well plate

:

Incubate to reach equilibrium
(e.g., 60 min at 30°C)

Separation & Counting

Vacuum filter to separate
bound and free radioligand

:

Wash filters with
ice-cold buffer

:

Add scintillation cocktail
to dried filters

:

Count radioactivity in a
microplate scintillation counter

Data Avnalysis

Plot % inhibition vs.
log[competitor]

:

Calculate IC50 value

:

Calculate Ki using the
Cheng-Prusoff equation

Click to download full resolution via product page

Competitive Radioligand Binding Assay Workflow
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Procedure:

Thaw the cell membrane preparation on ice and resuspend in the final assay buffer.

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand,
and varying concentrations of 251-NBMD hydrochloride.

Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled
temperature (e.g., 30°C) to allow the binding to reach equilibrium.

Terminate the incubation by rapid vacuum filtration through the filter plates, separating the
membrane-bound radioligand from the free radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically
bound radioligand.

Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using
a microplate scintillation counter.

Determine the concentration of 251-NBMD that inhibits 50% of the specific binding of the
radioligand (ICso value) by non-linear regression analysis.

Calculate the binding affinity (Ki) from the ICso value using the Cheng-Prusoff equation: Ki =
ICs0 / (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

In Vitro Functional Assay for 5-HT2a Receptor Activity
(EC5s0)

The functional activity of 25I-NBMD as a 5-HTza receptor agonist is typically determined by

measuring the accumulation of inositol phosphates (IPs), a downstream product of the Gq

signaling pathway.

Materials:

Cells stably expressing the human 5-HTza receptor (e.g., HEK293 or CHO-K1 cells)
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Cell culture medium

[BH]myo-inositol

Stimulation buffer

251-NBMD hydrochloride

Lysis buffer

lon-exchange chromatography columns

Scintillation counter

Procedure:

Culture the cells in the presence of [*H]myo-inositol for 24-48 hours to label the cellular
phosphoinositide pools.

Wash the cells to remove unincorporated [3H]Jmyo-inositol.

Pre-incubate the cells in a stimulation buffer containing LiCl (to inhibit inositol
monophosphatase).

Stimulate the cells with varying concentrations of 251-NBMD hydrochloride for a defined
period.

Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid).

Neutralize the cell lysates.

Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange
chromatography.

Quantify the amount of [3H]inositol phosphates produced using a scintillation counter.

Plot the amount of [3H]inositol phosphates produced against the logarithm of the 25I-NBMD
concentration.
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o Determine the ECso value, which is the concentration of 251-NBMD that produces 50% of the
maximal response, using non-linear regression analysis.

Conclusion

25I-NBMD hydrochloride is a potent and selective 5-HTza receptor partial agonist with well-
characterized chemical and pharmacological properties. Its high affinity and functional activity
make it an invaluable tool for researchers studying the role of the 5-HTza receptor in various
physiological and pathological processes. The experimental protocols outlined in this guide
provide a foundation for the synthesis and in vitro characterization of this and similar
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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